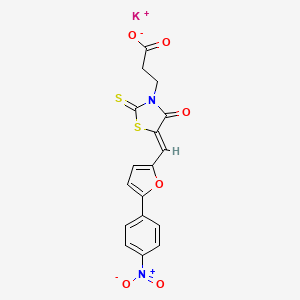
KYA1797K
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KYA1797K 是一种小分子,以其抑制 Wnt/β-连环蛋白信号通路的能力而闻名。该化合物在各种科学研究应用中显示出潜力,特别是在癌症研究和衰老相关研究领域。 它以其破坏 β-连环蛋白和 Ras 蛋白的能力而闻名,使其成为研究细胞过程和疾病机制的宝贵工具 .
作用机制
KYA1797K 通过直接结合到轴蛋白的 RGS 结构域发挥作用,轴蛋白是 β-连环蛋白破坏复合物的一个关键组成部分。这种结合增强了破坏复合物的活性,导致 β-连环蛋白和 Ras 蛋白降解。 通过破坏这些蛋白,this compound 抑制了 Wnt/β-连环蛋白信号通路,该通路参与各种细胞过程,包括细胞增殖和分化 .
生化分析
Biochemical Properties
KYA1797K plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to directly bind to the Regulators of G-protein Signaling (RGS) domain of Axin, a key component of the β-catenin destruction complex . This binding enhances the activity of the Axin-GSK3β complex, leading to the destabilization of β-catenin . This interaction is critical for the inhibition of the Wnt/β-catenin pathway, a signaling pathway that plays a significant role in cellular processes such as cell proliferation and differentiation .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been found to greatly inhibit the β-catenin pathway, preserve mitochondrial homeostasis, repress cellular senescence, and retard age-related kidney fibrosis in D-galactose (D-gal)-treated accelerated aging mice . In cultured proximal tubular cells, this compound shows a better effect on inhibiting cellular senescence and could better suppress mitochondrial dysfunction and ameliorate the fibrotic changes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the RGS domain of Axin, which enhances the formation of the β-catenin destruction complex . This leads to the activation of GSK3β, resulting in the degradation of β-catenin . This effectively inhibits the Wnt/β-catenin signaling pathway, which is known to play a crucial role in various cellular processes, including cell proliferation and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in D-gal-treated accelerated aging mice, this compound was found to greatly inhibit the β-catenin pathway, preserve mitochondrial homeostasis, repress cellular senescence, and retard age-related kidney fibrosis . These effects were observed over a period of 4 weeks, indicating the compound’s stability and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study involving two-month-old male C57BL/6 mice, the mice were co-treated with this compound at 10 mg/kg/day for 4 weeks . The study found that this dosage of this compound could greatly inhibit the β-catenin pathway and retard age-related kidney fibrosis .
Metabolic Pathways
This compound is involved in the Wnt/β-catenin signaling pathway, a crucial metabolic pathway in cells . By binding to the RGS domain of Axin, this compound enhances the formation of the β-catenin destruction complex, leading to the degradation of β-catenin and the inhibition of the Wnt/β-catenin pathway .
Transport and Distribution
Given its role in the Wnt/β-catenin pathway, it is likely that it interacts with various transporters or binding proteins involved in this pathway .
Subcellular Localization
The subcellular localization of this compound is also yet to be fully determined. Given its role in the Wnt/β-catenin pathway, it is likely that it is localized to specific compartments or organelles involved in this pathway .
准备方法
合成路线和反应条件
KYA1797K 的合成涉及多个步骤,包括中间体的制备及其在特定条件下的后续反应。详细的合成路线和反应条件为专有信息,并未在公开文献中完全公开。 已知合成涉及在受控温度和压力条件下使用有机溶剂和试剂 .
工业生产方法
This compound 的工业生产方法没有广泛记录。该化合物通常在研究实验室和专业化学制造设施中生产。 生产过程涉及严格的质量控制措施,以确保化合物的纯度和效力 .
化学反应分析
反应类型
KYA1797K 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。
还原: this compound 可以被还原以形成还原衍生物。
常用试剂和条件
涉及 this compound 的反应中常用的试剂包括氧化剂、还原剂和各种有机溶剂。 反应通常在受控温度和压力条件下进行,以确保期望的结果 .
主要形成的产品
从 this compound 反应中形成的主要产物取决于所用的特定反应条件和试剂。 这些产物包括氧化和还原衍生物,以及具有不同官能团的取代化合物 .
科学研究应用
相似化合物的比较
类似化合物
KYA1797K 的独特性
This compound 的独特性在于它能够通过直接结合到轴蛋白的 RGS 结构域来同时破坏 β-连环蛋白和 Ras 蛋白。 这种双重作用使其成为研究 Wnt/β-连环蛋白信号通路及其在各种疾病中的作用的宝贵工具 .
属性
IUPAC Name |
potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6S2.K/c20-15(21)7-8-18-16(22)14(27-17(18)26)9-12-5-6-13(25-12)10-1-3-11(4-2-10)19(23)24;/h1-6,9H,7-8H2,(H,20,21);/q;+1/p-1/b14-9-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUNRLYHXGMOLG-WQRRWHLMSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11KN2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

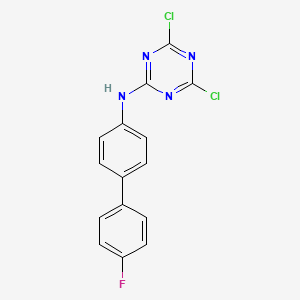
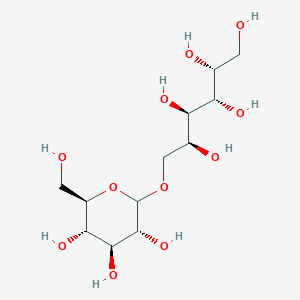
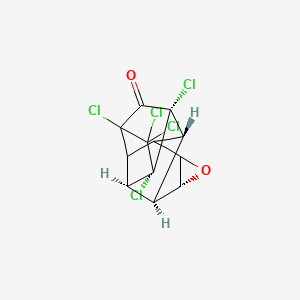
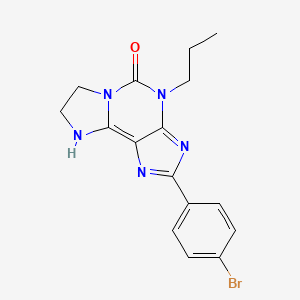
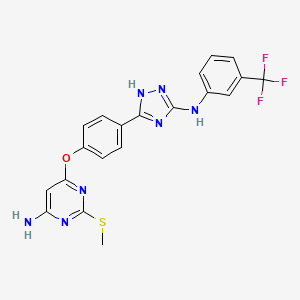
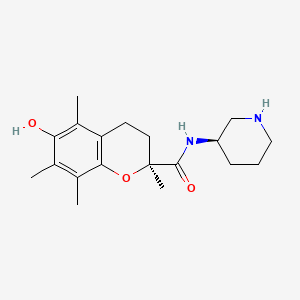
![Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1h-Indole-2-Carboxylate](/img/structure/B608335.png)

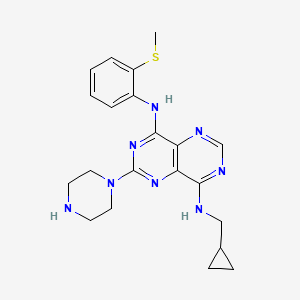
![methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate](/img/structure/B608340.png)
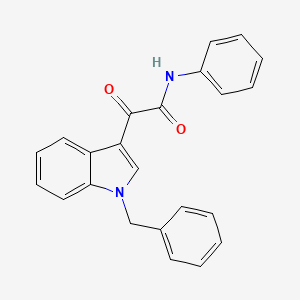
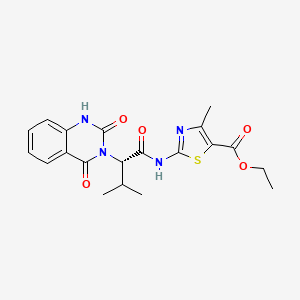
![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B608344.png)
